![molecular formula C14H15N3O2 B2396447 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanon O-Ethyloxime CAS No. 866157-16-6](/img/structure/B2396447.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanon O-Ethyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime, commonly known as PEP005, is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research. PEP005 is a member of the diterpene ester family, which are naturally occurring compounds that are found in various marine organisms. PEP005 has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of PEP005 is complex and involves a number of different pathways. PEP005 has been found to activate protein kinase C (PKC) isoforms, which are involved in a range of cellular processes. PEP005 has also been found to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanisms by which PEP005 exerts its effects are still being investigated, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
PEP005 has a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. PEP005 has also been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, PEP005 has been shown to have anti-microbial activity against a range of pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
PEP005 has a number of advantages for use in lab experiments, including its high potency and selectivity against cancer cells. PEP005 is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, PEP005 has a number of limitations, including its potential toxicity and the need for careful handling and storage. Further research is needed to fully understand the safety profile of PEP005 and its potential limitations for use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on PEP005, including its potential use in the development of new cancer therapies. Researchers are also investigating the potential use of PEP005 in the treatment of inflammatory diseases and infectious diseases. Further research is needed to fully understand the mechanisms of action of PEP005 and its potential applications in scientific research.
Synthesemethoden
PEP005 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of a number of reagents and solvents, and requires careful monitoring and control of reaction conditions. The final product is purified through a series of chromatography steps to ensure its purity and quality.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das anti-mikrobielle Potenzial dieser Verbindung untersucht. In-vitro-Studien bewerteten ihre Wirksamkeit gegen Bakterien (wie Escherichia coli und Staphylococcus aureus) und den Pilz Candida albicans. Bemerkenswerterweise zeigten bestimmte Derivate eine signifikante antimykotische Aktivität .
- Die Derivate der Verbindung wurden als Inhibitoren von Acetylcholinesterasen (AChEs) untersucht. Diese Enzyme spielen eine entscheidende Rolle bei der Neurotransmission und sind relevant bei neurodegenerativen Erkrankungen wie Alzheimer. Durch die Inhibition von AChEs könnten diese Verbindungen therapeutische Vorteile bieten .
- Einige Derivate dieser Verbindung wurden auf ihre Radikalfänger-Eigenschaften hin untersucht. Radikalfänger tragen dazu bei, oxidativen Stress zu mildern und Zellschäden zu verhindern. Das Verständnis ihrer Aktivität kann zur Entwicklung von Antioxidantien-basierten Therapien beitragen .
- Forscher haben zwei Polymorphe (2α und 2β) dieser Verbindung mit Hilfe der Röntgenbeugung an Einkristallen charakterisiert. Ziel dieser Studien war es, die Kristallstruktur der Verbindung mit ihren magnetischen Eigenschaften in Beziehung zu setzen. Solche Erkenntnisse sind wertvoll für die Materialwissenschaften und die Magnetforschung .
- In einem verwandten Kontext wurden Acetamide mit einem Piperazin-Rest (ähnlich dieser Verbindung) synthetisiert und auf ihr therapeutisches Potenzial hin untersucht. Diese Derivate wurden als antibakterielle und Antikrebsmittel untersucht, wodurch die Anwendbarkeit der Verbindung erweitert wird .
Anti-mikrobielle Aktivität
Acetylcholinesterase-Inhibition
Radikalfänger-Aktivität
Polymorphismusstudien
Antibakterielles und Anti-Krebs-Potenzial
Eigenschaften
IUPAC Name |
(Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQZOXSNCLFPJW-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C)\C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

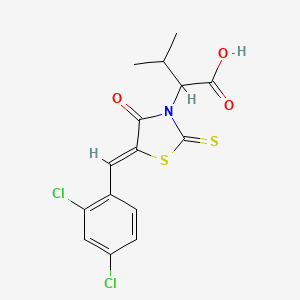
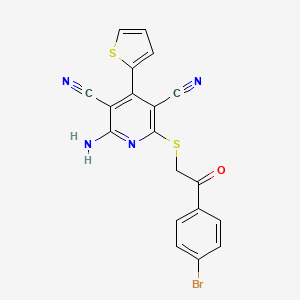
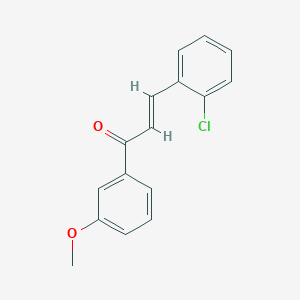
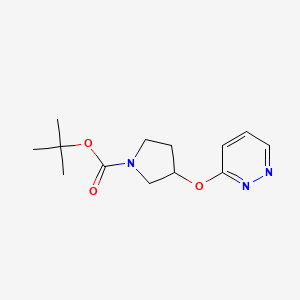

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)
![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)
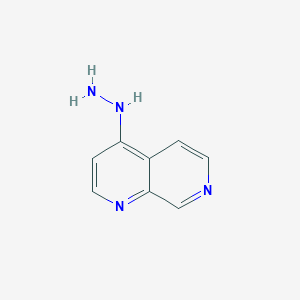
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)
![2,3-dimethoxy-11-[4-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2396377.png)
![N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2396379.png)
![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)